2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide
Description
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide is a triazinoindole-derived acetamide compound characterized by a sulfur-linked triazinoindole core and a naphthalen-1-yl substituent on the acetamide nitrogen.
Properties
Molecular Formula |
C22H17N5OS |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H17N5OS/c1-27-18-12-5-4-10-16(18)20-21(27)24-22(26-25-20)29-13-19(28)23-17-11-6-8-14-7-2-3-9-15(14)17/h2-12H,13H2,1H3,(H,23,28) |
InChI Key |
LJLGMHQNEBJDDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indole-3-Carboxylic Acid Derivatives
Indole-3-carboxylic acid esters react with thiosemicarbazide under basic conditions (e.g., Cs₂CO₃) to form 5H-triazino[5,6-b]indole intermediates. For example, refluxing ethyl indole-3-carboxylate with thiosemicarbazide in aqueous 1,4-dioxane yields the triazinoindole nucleus.
Reaction Conditions :
DMAD-Mediated Cyclization
Dimethyl acetylenedicarboxylate (DMAD) facilitates [2+2] cycloaddition with indole-thiosemicarbazones, forming the triazinoindole ring. This method offers regioselectivity and avoids harsh acidic conditions.
Example Protocol :
-
React indole-thiosemicarbazone (1 eq) with DMAD (1.2 eq) in dry THF.
-
Stir at room temperature for 24 hours.
-
Isolate product via column chromatography (hexane:ethyl acetate, 3:2).
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-alkyne coupling:
Nucleophilic Substitution at C3
The triazinoindole’s C3 position is electrophilic, enabling displacement reactions with thiols. For instance:
-
Treat 3-chloro-5-methyl-5H-[1,triazino[5,6-b]indole with mercaptoacetic acid in DMF.
-
Add K₂CO₃ as a base to deprotonate the thiol.
Key Data :
Thiol-Ene Click Chemistry
Propargyl-functionalized triazinoindoles undergo thiol-yne reactions with mercaptoacetamide derivatives. Copper(I) catalysts (e.g., CuI) enhance reaction efficiency.
Procedure :
-
React 3-propargyl-5-methyl-5H-triazinoindole (1 eq) with mercaptoacetamide (1.2 eq).
-
Add CuI (10 mol%) and DIPEA (2 eq) in methanol.
-
Stir at 25°C for 12 hours.
Coupling with Naphthalen-1-yl Acetamide
The final step involves amide bond formation between the sulfanylacetic acid intermediate and 1-naphthylamine:
Carbodiimide-Mediated Coupling
-
Activate 2-[(5-methyl-5H-triazinoindol-3-yl)sulfanyl]acetic acid (1 eq) with EDC/HOBt in DCM.
-
Add 1-naphthylamine (1.2 eq) and stir at 25°C for 24 hours.
Optimization Notes :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time and improves yield:
-
Mix sulfanylacetic acid (1 eq), 1-naphthylamine (1.1 eq), and HATU (1.2 eq) in DMF.
-
Irradiate at 100°C for 15 minutes.
-
Filter and wash with cold ethanol.
Industrial-Scale Production Considerations
For large-scale synthesis, the following adjustments are critical:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Catalyst | Cs₂CO₃ | K₂CO₃ (cost-effective) |
| Sulfanyl Introduction | Batch Reactor | Continuous Flow Reactor |
| Purification | Column Chromatography | Crystallization |
| Yield | 65–85% | 70–78% (optimized) |
Cost Drivers :
-
Replacement of Cs₂CO₃ with K₂CO₃ reduces reagent costs by 40%.
-
Continuous flow systems enhance throughput by 3× compared to batch processes.
Analytical Validation
Synthetic intermediates and final products are characterized using:
Spectroscopic Methods :
-
¹H/¹³C NMR : Confirm substituent positioning (e.g., naphthyl protons at δ 7.4–8.2 ppm).
-
HRMS : Validate molecular weight (C₂₂H₁₇N₅OS: [M+H]⁺ = 400.1234).
Chromatographic Purity :
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Chemical Reactions Analysis
Types of Reactions
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro groups to amines using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazino-indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide analogs showed promising activity against human cancer cell lines such as HCT-116 and HeLa. The compounds induced apoptosis in these cells, with IC50 values below 100 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 37 | HCT-116 | 36 | Induces apoptosis |
| Compound 46 | HeLa | 34 | Induces apoptosis |
Antiviral Properties
The compound's structural features suggest potential antiviral activity. Research into similar triazino-indole derivatives has shown that they can inhibit viral replication mechanisms. Specifically:
- The compound's analogs have been studied for their effects on viral infections, demonstrating efficacy against certain viruses by disrupting their replication cycles .
Anti-inflammatory Effects
In addition to anticancer and antiviral properties, the compound has shown promise in anti-inflammatory applications:
- In silico studies have suggested that it could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential for development as an anti-inflammatory agent .
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of similar compounds with the triazino-indole framework:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for anticancer activity. Notably, modifications to the naphthyl moiety enhanced cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Detailed mechanistic studies indicated that these compounds could induce mitochondrial dysfunction leading to apoptosis in cancer cells.
- Metabolic Stability : Selected compounds were also evaluated for metabolic stability using human liver microsomes, indicating favorable pharmacokinetic profiles for further development.
Mechanism of Action
The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Insights :
- Naphthalen-1-yl vs. Smaller Aryl Groups : The naphthalen-1-yl substituent (target compound) offers enhanced hydrophobic interactions compared to phenyl or pyridyl groups but may reduce aqueous solubility ().
- Heterocyclic Substituents : Derivatives with thiazole or pyridine moieties (e.g., ) demonstrate improved target selectivity in enzyme inhibition assays.
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
Biological Activity
The compound 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide is a complex organic molecule that belongs to the class of triazinoindoles. Its unique structure potentially confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.4 g/mol. The compound features a triazinoindole core linked to a naphthalene moiety through an acetamide group. This structural arrangement is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₆OS |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide |
| InChI | InChI=1S/C15H12N6OS/c1-21-10-5-3-2-4-9(10)12... |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 5-methyl-1,2,4-triazino[5,6-b]indole with a suitable thiol under basic conditions, often using solvents like dimethylformamide (DMF) to facilitate the reaction. Optimization of reaction conditions is crucial for achieving high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds related to triazinoindoles. For instance, derivatives bearing similar structures have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The presence of the naphthalene moiety may enhance the compound's ability to penetrate bacterial membranes and exert its effects.
Cytotoxicity and Anticancer Activity
The compound's cytotoxic effects have been evaluated against several cancer cell lines. For example, derivatives with similar structural characteristics have shown promising results against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . Specific IC50 values for related compounds range from 1.61 µg/mL to 2.18 µg/mL, indicating strong anticancer potential .
The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. These interactions may include binding to enzymes involved in cell cycle regulation or apoptosis pathways. Studies suggest that the compound can modulate protein activities through hydrophobic contacts and hydrogen bonding .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Antimicrobial Efficacy : A study on thiazole derivatives revealed that compounds with naphthoquinone-fused structures exhibited broad-spectrum antimicrobial activity against drug-resistant strains . This suggests that modifications to the core structure can significantly impact efficacy.
- Cytotoxicity Profiles : Research focusing on thiazole and triazine derivatives demonstrated that specific substitutions on the phenyl ring enhance cytotoxicity against various cancer cell lines . This highlights the importance of structural optimization in drug design.
Q & A
Q. What are the key steps in synthesizing 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide?
The synthesis typically involves multi-step reactions starting with precursors like substituted triazinoindoles and naphthylamines. Key steps include:
- Thioether formation : Coupling a triazinoindole sulfhydryl group with a bromoacetamide intermediate under controlled temperature (60–80°C) and inert atmosphere .
- Amide bond formation : Reacting the thioether intermediate with naphthalen-1-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
Standard techniques include:
- Spectroscopy :
Q. What are the solubility and stability profiles of this compound?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure (>48 hours) and acidic conditions (pH < 3) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Advanced strategies include:
- Continuous flow reactors : Improve mixing efficiency and reduce side reactions (e.g., thioether formation at 70°C with 85% yield) .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design identified 75°C and 1.2 eq. EDC as optimal .
Q. What computational methods aid in predicting biological activity?
- Molecular docking : Simulate interactions with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. The naphthyl group shows strong hydrophobic binding in ATP pockets .
- Quantum chemical calculations : Predict reactive sites via Fukui indices and HOMO-LUMO gaps (e.g., sulfanyl group as nucleophilic hotspot) .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies (e.g., IC50 variability in cancer cell lines) may arise from:
- Assay conditions : Standardize protocols (e.g., serum-free media vs. FBS-containing media) .
- Metabolic stability : Use liver microsome assays to quantify degradation rates (e.g., t1/2 = 2.5 hours in human microsomes) .
Q. What are the structure-activity relationships (SAR) for this compound?
Key SAR findings:
- Triazinoindole core : Methyl substitution at position 5 enhances kinase inhibition (ΔpIC50 = 1.2 vs. unsubstituted analogs) .
- Naphthyl group : 1-Naphthyl improves membrane permeability (LogP = 3.8) compared to 2-naphthyl (LogP = 4.2) .
| Modification | Effect on Activity |
|---|---|
| Replacement of sulfanyl with oxygen | Loss of cytotoxicity (IC50 > 100 μM) |
| Naphthyl → Phenyl | Reduced binding affinity (ΔKd = 2.3 nM) |
Q. How to design experiments for studying metabolic pathways?
- LC-MS/MS : Track metabolites in hepatocyte incubations. Major Phase I metabolites include hydroxylated triazinoindole derivatives .
- Isotope labeling : Use 14C-labeled acetamide to quantify excretion routes (e.g., 60% renal, 30% fecal) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for dose-response studies?
Q. How to validate target engagement in cellular models?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) for compound-protein interactions (e.g., KD = 12 nM for EGFR) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization at 50–55°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
